6-(Aminomethyl)picolinonitrile dihydrochloride CAS 2703756-98-1 properties
6-(Aminomethyl)picolinonitrile dihydrochloride CAS 2703756-98-1 properties
This technical guide provides a comprehensive analysis of 6-(Aminomethyl)picolinonitrile dihydrochloride , a bifunctional pyridine building block critical in modern medicinal chemistry.[1]
CAS: 2703756-98-1 Role: Bifunctional Heterocyclic Intermediate Primary Application: Fragment-Based Drug Discovery (FBDD) & Peptidomimetic Synthesis[1]
Executive Summary
6-(Aminomethyl)picolinonitrile dihydrochloride is a high-value pyridine scaffold characterized by two distinct reactive handles: a primary aminomethyl group at the C6 position and an electrophilic nitrile at the C2 position.[1] This specific substitution pattern allows for orthogonal functionalization, making it an ideal "linker" or "warhead" precursor in the design of serine protease inhibitors, metalloenzyme chelators, and kinase inhibitors.[1]
The dihydrochloride salt form (2HCl) is engineered for enhanced stability, preventing the nucleophilic amine from attacking the nitrile (which would lead to polymerization or amidine formation) and ensuring long-term shelf life under hygroscopic conditions.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Specifications
| Property | Data |
| Chemical Name | 6-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride |
| CAS Number | 2703756-98-1 |
| Molecular Formula | C₇H₇N₃[1][2][3] · 2HCl |
| Molecular Weight | 206.07 g/mol (Salt); ~133.15 g/mol (Free Base) |
| Core Scaffold | Pyridine (2,6-disubstituted) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Calc.) | ~8.5 (Aminomethyl), ~1.5 (Pyridine N) |
Functional Reactivity Map
The molecule possesses three distinct zones of reactivity utilized in drug design:
-
Zone A (Nitrile): Precursor to amidines (trypsin-like serine protease targeting), tetrazoles (carboxylic acid bioisosteres), or primary amides.[1]
-
Zone B (Pyridine Nitrogen): Hydrogen bond acceptor; modulates solubility and lipophilicity (LogD).[1]
-
Zone C (Primary Amine): Nucleophilic handle for amide coupling, reductive amination, or sulfonylation.[1]
Figure 1: Functional reactivity map illustrating the orthogonal utility of the C2-nitrile and C6-amine.[1]
Synthetic Utility & Applications
Serine Protease Inhibition (The S1 Pocket Strategy)
In the development of anticoagulants (e.g., Thrombin or Factor Xa inhibitors), the S1 specificity pocket often requires a basic residue.[1]
-
Mechanism: The nitrile group of this compound is frequently converted into an amidine via the Pinner reaction.[1]
-
Advantage: The pyridine ring provides a rigid spacer that orients the amidine into the aspartate-rich S1 pocket, while the aminomethyl tail extends into the solvent or S2/S3 sites for further binding interactions.[1]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<250 Da) and high polarity, this compound is an excellent "fragment" for crystallographic screening.[1]
-
Vector Growth: The amine allows for "growing" the molecule towards adjacent pockets once the pyridine-nitrile core binds to the target.[1]
Metal Chelation
The pyridyl nitrogen and the aminomethyl group can form a bidentate chelation motif (N,N-donor) for metalloenzymes (e.g., Zinc proteases), although the nitrile electron-withdrawing effect reduces the basicity of the pyridine nitrogen, tuning the metal affinity.[1]
Handling, Stability & Storage
Hygroscopicity & Salt Disproportionation
The dihydrochloride salt is hygroscopic .[1] Exposure to ambient moisture can lead to clumping and potential hydrolysis of the nitrile over extended periods.[1]
-
Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Desiccation: Keep in a desiccator; warm to room temperature before opening to prevent condensation.[1]
Free Base Liberation
For reactions requiring the free amine (e.g., nucleophilic attack), the salt must be neutralized.[1]
-
Caution: The free base (6-(aminomethyl)picolinonitrile) is less stable than the salt.[1] It can undergo intermolecular cyclization or self-polymerization.[1] Generate the free base in situ whenever possible using a tertiary base (DIPEA/TEA) rather than isolating it.
Experimental Protocols
Protocol A: Selective Amide Coupling (Amine Functionalization)
Objective: To couple a carboxylic acid (R-COOH) to the aminomethyl group while leaving the nitrile intact.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
6-(Aminomethyl)picolinonitrile[1][2][4][5][6] · 2HCl (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (3.5 equiv – Critical: Extra base needed to neutralize 2HCl)[1]
-
DMF (Anhydrous)[1]
Workflow:
-
Dissolve the Carboxylic Acid and HATU in anhydrous DMF under N₂. Stir for 5 mins to activate.
-
Add the 6-(Aminomethyl)picolinonitrile[1][2][6] · 2HCl solid directly to the mixture.
-
Immediately add DIPEA dropwise.[1] (Note: The solution may warm slightly).[1]
-
Monitor via LC-MS.[1] The nitrile peak (~2230 cm⁻¹ in IR) should remain unchanged.[1]
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. The nitrile is stable to mild basic workup.[1]
Protocol B: Conversion of Nitrile to Amidine (Pinner Reaction)
Objective: To transform the nitrile into a highly basic amidine for protease targeting.
Reagents:
-
Substrate (Nitrile-containing intermediate)[1]
-
HCl (gas) or Acetyl Chloride/Ethanol[1]
-
Ammonia (methanolic) or Ammonium Carbonate[1]
Workflow:
Figure 2: Pinner reaction workflow for converting the nitrile warhead into an amidine.
Critical Note: The Pinner reaction requires strictly anhydrous conditions. Moisture will convert the imidate intermediate into an ester (Pinner cleavage) rather than the amidine.[1]
Safety Data (GHS Classification)
Based on standard pyridine derivative safety profiles.
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1] The dihydrochloride dust can be corrosive to mucous membranes.[1]
References
-
Sigma-Aldrich. Safety Data Sheet: 6-(Aminomethyl)picolinonitrile hydrochloride. (Accessed 2025).[1][11][8][9] Link
-
National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022).[1] Link
-
Fisher Scientific. Safety Data Sheet: 3-(Aminomethyl)pyridine (Analogous Safety Data). (Accessed 2025).[1][11][8][9] Link
-
ChemScene. Product Analysis: 6-(Aminomethyl)-4-methylpicolinonitrile dihydrochloride. (Accessed 2025).[1][11][8][9] Link
-
BLD Pharm. Technical Specifications: 6-(Aminomethyl)picolinonitrile hydrochloride. (Accessed 2025).[1][11][8][9] Link
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- 4. chemscene.com [chemscene.com]
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